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Compound of Interest

Compound Name: Allyl phenyl sulfide

Cat. No.: B1266259 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of allyl phenyl sulfide in

asymmetric synthesis. The following sections detail key applications, present quantitative data

for various transformations, provide step-by-step experimental protocols for cited reactions, and

illustrate the underlying mechanistic pathways and workflows.

Key Asymmetric Transformations Involving Allyl
Phenyl Sulfide
Allyl phenyl sulfide is a versatile building block in asymmetric synthesis, primarily utilized in

two key transformations: the copper-catalyzed asymmetric[1][2]-sigmatropic rearrangement

and the iridium-catalyzed enantioselective allylation of thiophenol to directly synthesize chiral

allyl phenyl sulfide.

Copper-Catalyzed Asymmetric[1][2]-Sigmatropic
Rearrangement
In this reaction, allyl phenyl sulfide reacts with a diazo compound in the presence of a chiral

copper catalyst to form a sulfur ylide intermediate. This intermediate then undergoes a[1][2]-

sigmatropic rearrangement to yield a chiral homoallylic sulfide. The enantioselectivity of the

reaction is dependent on the structure of the starting allyl sulfide and the chiral ligand employed

with the copper catalyst.[3][4] While moderate enantioselectivity has been observed with allyl
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phenyl sulfide itself, the methodology is crucial for understanding the factors that influence the

stereochemical outcome of this class of reactions.[2][3]

Iridium-Catalyzed Regio- and Enantioselective Allylation
of Thiophenol
A highly efficient method for the synthesis of enantioenriched allyl phenyl sulfide derivatives

involves the iridium-catalyzed asymmetric allylic alkylation of sodium thiophenoxide.[1][5][6]

This approach utilizes a chiral phosphoramidite ligand in conjunction with an iridium precursor

to achieve excellent yields and high enantioselectivities, with up to 99% ee reported.[1][5][6]

This method provides direct access to valuable chiral building blocks.

Data Presentation
The following tables summarize the quantitative data for the key asymmetric transformations

involving allyl phenyl sulfide.

Table 1: Copper-Catalyzed Asymmetric[1][2]-Sigmatropic Rearrangement of Allyl Sulfides
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Entry
Allyl Sulfide
Substrate

Catalyst
System

Diazo
Reagent

Enantiomeri
c Excess
(ee)

Reference

1
Allyl phenyl

sulfide

CuOTf / bis-

oxazoline

ligand

Ethyl

diazoacetate
14% [2][3]

2

trans-

Cinnamyl

phenyl sulfide

Cu(I) / bis-

oxazoline

Ethyl

diazoacetate
up to 20% [2][3]

3

trans-

Cinnamyl

phenyl sulfide

Chiral

cobalt(III)-

salen

tert-Butyl

diazoacetate
up to 64% [2][3]

4
Allyl methyl

sulfide

CuOTf / bis-

oxazoline

ligand

Ethyl

diazoacetate
2.8% [3]

5

Allyl p-

methoxyphen

yl sulfide

CuOTf / bis-

oxazoline

ligand

Ethyl

diazoacetate
8% [3]

Table 2: Iridium-Catalyzed Enantioselective Allylation of Thiophenol

Entry
Allylic
Substrate

Nucleoph
ile

Catalyst
System

Additive

Enantiom
eric
Excess
(ee)

Referenc
e

1
Allyl

Carbonate

Sodium

Thiopheno

xide

[Ir(COD)Cl]

₂ /

Phosphora

midite

CsF up to 99% [1][5][6]
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Protocol 1: Representative Procedure for Copper-
Catalyzed Asymmetric[1][2]-Sigmatropic Rearrangement
of Allyl Phenyl Sulfide
This protocol is adapted from a general procedure for the asymmetric[1][2]-sigmatropic

rearrangement of allyl sulfides.[1]

Materials:

Copper(I) triflate benzene complex (CuOTf)

Chiral bis-oxazoline ligand (e.g., 2,2'-isopropylidenebis(4S)-4-tert-butyl-2-oxazoline)

Allyl phenyl sulfide

Ethyl diazoacetate

Anhydrous chloroform (CHCl₃)

Inert atmosphere (Nitrogen or Argon)

Schlenk tube

Procedure:

In an inert-atmosphere glovebox, add copper(I) triflate benzene complex (0.04 mmol) and

the chiral bis-oxazoline ligand (0.04 mmol) to a 10 mL Schlenk tube.

Add 3.0 mL of anhydrous chloroform to the Schlenk tube.

Stir the resulting solution for 1 hour at room temperature.

In a separate 10 mL Schlenk tube, dissolve allyl phenyl sulfide (2.0 mmol) in 2.0 mL of

anhydrous chloroform.

Transfer the catalyst solution to the Schlenk tube containing the allyl phenyl sulfide via a

filter cannula.
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Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

Slowly add a solution of ethyl diazoacetate (2.2 mmol) in anhydrous chloroform (2.0 mL) to

the reaction mixture over a period of 4-6 hours using a syringe pump.

Allow the reaction to stir at the same temperature for an additional 12-24 hours, monitoring

the reaction progress by TLC.

Upon completion, quench the reaction by exposing it to air.

Concentrate the mixture under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the chiral

homoallylic sulfide.

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Protocol 2: General Procedure for Iridium-Catalyzed
Enantioselective Allylation of Thiophenol
This protocol is based on the reported iridium-catalyzed asymmetric allylation of sodium

thiophenoxide.[1][5][6]

Materials:

[Ir(COD)Cl]₂

Chiral phosphoramidite ligand

Allyl carbonate (e.g., allyl methyl carbonate)

Thiophenol

Sodium hydride (NaH)

Cesium fluoride (CsF)

Anhydrous dichloromethane (DCM)
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Inert atmosphere (Nitrogen or Argon)

Procedure:

Preparation of Sodium Thiophenoxide: In a flame-dried flask under an inert atmosphere,

dissolve thiophenol (1.2 mmol) in anhydrous THF. Cool the solution to 0 °C and add sodium

hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise. Allow the mixture to warm to

room temperature and stir for 30 minutes. Remove the solvent under vacuum to obtain

sodium thiophenoxide as a white solid.

Catalyst Preparation: In a separate flame-dried Schlenk tube under an inert atmosphere, add

[Ir(COD)Cl]₂ (0.01 mmol) and the chiral phosphoramidite ligand (0.02 mmol). Add anhydrous

dichloromethane (1.0 mL) and stir the mixture at room temperature for 30 minutes.

Allylation Reaction: To the flask containing sodium thiophenoxide, add CsF (0.2 mmol).

Add the prepared catalyst solution to the flask containing the sodium thiophenoxide and CsF.

Add the allyl carbonate (1.0 mmol) to the reaction mixture.

Stir the reaction at room temperature for the time indicated by TLC analysis (typically 12-24

hours).

After completion, quench the reaction with saturated aqueous NH₄Cl solution.

Extract the aqueous layer with dichloromethane (3 x 10 mL).

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the

enantioenriched allyl phenyl sulfide.

Determine the enantiomeric excess by chiral HPLC analysis.
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Caption: Workflow for the Copper-Catalyzed Asymmetric[1][2]-Sigmatropic Rearrangement.
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Caption: Catalytic cycle for the Iridium-Catalyzed Enantioselective Allylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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